TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE
Description
Properties
IUPAC Name |
tetrakis(5-methyl-2-propan-2-ylcyclohexyl) silicate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76O4Si/c1-25(2)33-17-13-29(9)21-37(33)41-45(42-38-22-30(10)14-18-34(38)26(3)4,43-39-23-31(11)15-19-35(39)27(5)6)44-40-24-32(12)16-20-36(40)28(7)8/h25-40H,13-24H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGFCZRBQGSAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O[Si](OC2CC(CCC2C(C)C)C)(OC3CC(CCC3C(C)C)C)OC4CC(CCC4C(C)C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864862 | |
| Record name | Menthol silicon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18888-09-0 | |
| Record name | Silicic acid (H4SiO4), tetrakis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18888-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menthol silicon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018888090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), tetrakis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Menthol silicon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60864862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramenthol, tetraester with silicic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE typically involves the reaction of 5-methyl-2-propan-2-ylcyclohexanol with a silicon-containing reagent such as silicon tetrachloride (SiCl4) or tetraethoxysilane (TEOS). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon reagent. The general reaction scheme can be represented as follows:
4(5-methyl-2-propan-2-ylcyclohexanol)+SiCl4→this compound+4HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The compound can participate in substitution reactions where the 5-methyl-2-propan-2-ylcyclohexyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C40H76O4Si
- Molecular Weight : 649.115 g/mol
- Structural Characteristics : The compound features a silane core with four branched alkoxy groups, which contribute to its reactivity and functional versatility.
Surface Modification
Tetrakis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]silane is utilized for surface modification of various substrates, enhancing properties such as hydrophobicity and adhesion. Its application in coatings improves resistance to moisture and chemicals, making it suitable for protective coatings in electronics and automotive industries.
Composite Materials
In composite materials, this silane acts as a coupling agent, improving the bonding between inorganic fillers (like silica or alumina) and organic polymers. This results in enhanced mechanical properties and thermal stability of the composites, which are critical for applications in aerospace and automotive sectors.
Drug Delivery Systems
The compound's silane structure allows it to be used in drug delivery systems, particularly as a prodrug or carrier for hydrophobic drugs. Its ability to form stable complexes with various therapeutic agents enhances bioavailability and controlled release profiles.
Anticancer Applications
Research indicates that derivatives of this compound may exhibit anticancer properties by facilitating the targeted delivery of chemotherapeutic agents to tumor cells, thereby minimizing side effects on healthy tissues.
Nanoparticle Synthesis
This compound serves as a precursor in the synthesis of silica nanoparticles. These nanoparticles have applications in drug delivery, imaging, and as catalysts due to their high surface area and tunable properties.
Functionalization of Nanomaterials
The compound can be used to functionalize nanomaterials, enhancing their compatibility with biological systems or improving their dispersibility in solvents. This is particularly useful in developing nanocarriers for targeted drug delivery.
Case Studies
Mechanism of Action
The mechanism by which TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE exerts its effects involves interactions with various molecular targets. The silicon-oxygen bonds in the compound can participate in hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks can interact with biological molecules or materials, influencing their properties and behavior.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE and related silane derivatives:
*Estimated based on analogous tetrakis-silanes; †Calculated from (compound 2: C₆₄H₆₈N₈O₁₂Si); ‡Estimated from silsesquioxane core and substituents.
Thermal and Solubility Properties
- Thermal Stability: The target compound’s bulky cyclohexyloxy groups likely enhance thermal stability compared to linear alkyl-substituted silanes (e.g., tetrakis(dimethylamino)silane, which decomposes at ~150°C) . However, it is less stable than silsesquioxanes (), which exhibit degradation temperatures >300°C due to their inorganic cores .
- Solubility: The hydrophobic cyclohexyloxy groups render the target compound soluble in non-polar solvents (e.g., toluene, THF) but insoluble in polar solvents like water. This contrasts with azo-functionalized silanes (compound 2), which show moderate polarity due to cyanophenyl groups and are soluble in chlorinated solvents .
Biological Activity
TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE, with the molecular formula C32H64O4Si, is a silane compound characterized by its unique structure, which includes four 5-methyl-2-propan-2-ylcyclohexyl groups linked to a central silicon atom via oxygen atoms. This compound has garnered attention for its potential biological activities and applications in various fields, including materials science and medicine.
The compound is synthesized through the reaction of 5-methyl-2-propan-2-ylcyclohexanol with silicon tetrachloride (SiCl4) under anhydrous conditions. The general reaction can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with biological molecules through its silicon-oxygen bonds. These interactions can lead to hydrolysis and condensation reactions, forming siloxane networks that may influence cellular behavior and properties of biomaterials.
Biological Applications
Research indicates that this compound has potential applications in:
1. Drug Delivery Systems
- The compound's hydrophobic nature may facilitate the encapsulation of hydrophobic drugs, enhancing their solubility and bioavailability.
2. Biomaterials Development
- Its ability to form siloxane networks can be utilized in creating scaffolds for tissue engineering, promoting cell adhesion and growth.
3. Medical Imaging
- Investigations are ongoing regarding its use as a contrast agent in imaging techniques due to its unique chemical properties.
Case Studies and Research Findings
Several studies have explored the biological activity of silane compounds similar to this compound, providing insights into their mechanisms:
- Anticancer Activity : Analogous compounds have demonstrated antiproliferative effects on cancer cells by disrupting microtubule function, leading to cell cycle arrest and apoptosis .
- Biocompatibility : Research on related silane compounds has shown promising results in biocompatibility assessments, indicating that they can be safely integrated into biological systems .
- Material Properties : Studies highlight the enhancement of mechanical properties in polymeric materials when modified with silane compounds, improving their durability and functionality .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative table is presented below:
| Compound | Functional Groups | Biological Activity |
|---|---|---|
| This compound | 4 x 5-methyl-2-propan-2-ylcyclohexyl | Potential drug delivery and biomaterial applications |
| TETRAKIS[(METHOXY)SILANE] | Methoxy groups | Used in surface modification and adhesion promotion |
| TETRAKIS[(HYDROXYETHOXY)SILANE] | Hydroxyethoxy groups | Explored for drug delivery systems |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for TETRAKIS[(5-METHYL-2-PROPAN-2-YLCYCLOHEXYL)OXY]SILANE, and how can purity be optimized?
- Methodology : Synthesis typically involves hydrosilylation or nucleophilic substitution. For analogous silanes (e.g., octasilsesquioxanes), precursors like octakis(hydridodimethylsiloxy)octasilsesquioxane are reacted with functionalized cyclohexanol derivatives under inert conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is critical. Monitoring by <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR ensures structural fidelity .
- Key Data : For related spherosiloxanes, yields range from 65–85% depending on substituent steric bulk .
Q. How should researchers characterize the structural and thermal properties of this compound?
- Methodology :
- Structural Analysis : Use <sup>29</sup>Si NMR to confirm siloxane bonding (typical δ: −60 to −80 ppm for Si–O–Si). FT-IR identifies Si–O–C stretches (1050–1150 cm⁻¹) and cyclohexyl C–H vibrations (2850–3000 cm⁻¹) .
- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) reveals decomposition temperatures. For similar silanes, decomposition begins at ~250°C .
Q. What safety protocols are essential for handling this compound in the lab?
- Guidance : Refer to SDS frameworks (e.g., Sections 7–9 in ):
- Storage : Store at 0–6°C in airtight containers to prevent hydrolysis .
- PPE : Use nitrile gloves, goggles, and fume hoods due to potential respiratory irritancy .
Advanced Research Questions
Q. How do steric effects from the cyclohexyl substituents influence reactivity in cross-coupling reactions?
- Analysis : Steric hindrance from the 5-methyl-2-isopropylcyclohexyl groups reduces nucleophilic substitution rates. Comparative studies on less hindered analogs (e.g., tetrakis(dimethylsiloxy)silane) show faster reaction kinetics. Use low-polarity solvents (e.g., toluene) to mitigate steric crowding .
- Data Contradictions : While reports substitution products for tert-butyl silanes, bulkier derivatives like this compound may require elevated temperatures (80–100°C) for comparable yields .
Q. What conflicting data exist regarding its thermal stability, and how can experimental design resolve these?
- Conflict : recommends cold storage for tetramethylsilane derivatives, but TGA data for spherosiloxanes () suggest stability up to 250°C.
- Resolution : Conduct controlled isothermal stability studies (e.g., 24-hour exposure at 25°C, 50°C, 100°C) with <sup>29</sup>Si NMR tracking. For analogous compounds, siloxane bond cleavage occurs above 150°C .
Q. How does this compound perform as a precursor for functionalized materials (e.g., porous polymers or catalysts)?
- Methodology : Use sol-gel processing with tetraethoxysilane (TEOS) as a co-precursor. The bulky substituents create mesoporous structures (pore size: 2–10 nm). BET surface areas for similar silanes range from 300–600 m²/g .
- Advanced Application : In catalysis, post-synthetic modification (e.g., sulfonation) enhances acidity. highlights sulfonyl chloride derivatives for functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
